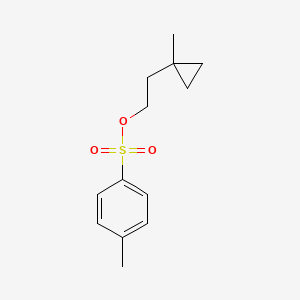
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of a 1-methylcyclopropyl group attached to an ethyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1-methylcyclopropyl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
1-Methylcyclopropyl ethanol+4-Methylbenzenesulfonyl chloride→2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, and allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like ethers, thioethers, and amines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties
Biological Activity
2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The chemical formula of this compound is C12H16O3S. The compound features a sulfonate group, which is known to enhance solubility and reactivity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 240.32 g/mol |
| Appearance | Colorless oil |
| Solubility | Soluble in organic solvents |
| Functional Groups | Sulfonate, alkyl |
Enzyme Inhibition
Research indicates that this compound acts as a biochemical probe for studying enzyme activities. It has been used in studies focused on monoacylglycerol lipase (MAGL), an important enzyme in lipid metabolism and signaling pathways. The compound's ability to inhibit MAGL suggests potential therapeutic applications in managing conditions like obesity and metabolic disorders .
Antimicrobial Properties
In addition to enzyme inhibition, the compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent in pharmaceutical formulations. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonate group can enhance its antimicrobial efficacy .
Case Studies
- MAGL Inhibition Study : A recent study evaluated the compound's inhibitory effects on MAGL activity in vitro. Results showed a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for conditions related to endocannabinoid signaling.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various sulfonate derivatives, including this compound. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs.
Synthesis and Modifications
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with the corresponding alcohol derivative under basic conditions. The reaction yields the sulfonate ester with high purity.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | 4-methylbenzenesulfonyl chloride + alcohol | ~85% |
| Purification | Column chromatography | >95% |
Properties
CAS No. |
63064-32-4 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O3S/c1-11-3-5-12(6-4-11)17(14,15)16-10-9-13(2)7-8-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
KFJBZURNXUCBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















